Bromotrifluoroethylene

Description

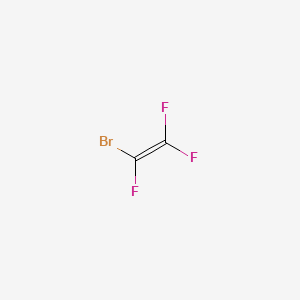

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,2,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrF3/c3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCANDRGVPTASA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrF3 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55157-25-0 | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55157-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0060513 | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromotrifluoroethylene appears as a colorless gas (boiling point -2 to 0 °C) shipped in cylinders or, if polymerized, a liquid. Heating the containers of gas may cause them to rupture violently and rocket. Polymeric bromotrifluoroethylene is a clear oily liquid of widely variable viscosity and density., Colorless gas; Clear oily liquid if polymerized (available in different viscosities and densities); [CAMEO] Liquefied gas; [MSDSonline] | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromotrifluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

598-73-2, 55157-25-0 | |

| Record name | BROMOTRIFLUOROETHYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2662 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Bromo-1,2,2-trifluoroethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotrifluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055157250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-bromo-1,2,2-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromotrifluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotrifluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core of Bromotrifluoroethylene: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrifluoroethylene (BTFE) stands as a significant, albeit specialized, organofluorine compound. First synthesized at the close of the 19th century, its unique reactivity has rendered it a valuable reagent in the synthesis of complex fluorinated molecules. This technical guide provides a comprehensive overview of the discovery and history of bromotrifluoroethylene, detailing its initial synthesis and subsequent development of preparation methods. A thorough compilation of its physicochemical properties is presented, alongside a discussion of its chemical reactivity, with a particular focus on its utility in forming trifluorovinyl-containing compounds. This guide further explores the applications of bromotrifluoroethylene, highlighting its role as a precursor to valuable intermediates in the pharmaceutical industry for the development of novel therapeutics. Detailed experimental protocols for key synthetic transformations and curated data are provided to serve as a practical resource for researchers in the field.

Discovery and History

The discovery of bromotrifluoroethylene is credited to the Belgian chemist Frédéric Swarts, a pioneer in the field of organofluorine chemistry. In 1899, Swarts first reported the synthesis of this fluorinated ethylene derivative.[1][2] His work was part of a broader investigation into the preparation and properties of fluorinated organic compounds, which laid the foundation for a new and burgeoning area of chemical research.[2] Swarts is also renowned for the "Swarts reaction," a halogen exchange reaction that utilizes antimony trifluoride to replace chlorine or bromine atoms with fluorine, a testament to his profound contributions to the field.

The initial synthesis of bromotrifluoroethylene by Swarts involved the dehalogenation of 1,1,2-tribromo-1,2,2-trifluoroethane using zinc powder in ethanol. This method, while historically significant, has been largely superseded by more efficient and higher-yielding synthetic routes.

Synthesis of Bromotrifluoroethylene

While Swarts' original method provided the first access to bromotrifluoroethylene, modern synthetic chemistry has developed more practical and efficient protocols. The most common and high-yielding contemporary method for the preparation of bromotrifluoroethylene starts from the readily available chlorotrifluoroethylene.

Modern Synthesis from Chlorotrifluoroethylene

This multi-step synthesis offers a reliable route to bromotrifluoroethylene with good overall yields. The process involves the following key transformations:

-

Hydrobromination of Chlorotrifluoroethylene: The synthesis commences with the addition of hydrogen bromide (HBr) across the double bond of chlorotrifluoroethylene (CTFE) to yield 1-bromo-2-chloro-1,1,2-trifluoroethane.

-

Reductive Dehalogenation to Trifluoroethylene: The resulting 1-bromo-2-chloro-1,1,2-trifluoroethane is then treated with a reducing agent, typically zinc, to eliminate bromine and chlorine, affording trifluoroethylene.

-

Bromination of Trifluoroethylene: Trifluoroethylene is subsequently brominated to produce 1,2-dibromo-1,1,2-trifluoroethane.

-

Dehydrobromination to Bromotrifluoroethylene: The final step involves the elimination of one equivalent of HBr from 1,2-dibromo-1,1,2-trifluoroethane using a base, such as potassium hydroxide (KOH), to yield the desired product, bromotrifluoroethylene.

Physicochemical Properties

Bromotrifluoroethylene is a colorless gas at room temperature with a musty, phosgene-like odor. It is highly flammable and can polymerize spontaneously. For ease of handling and transportation, it is typically shipped as a liquefied gas in cylinders. The key physicochemical properties of bromotrifluoroethylene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂BrF₃ | |

| Molecular Weight | 160.92 g/mol | |

| Boiling Point | -2.5 °C | |

| Appearance | Colorless gas | |

| Odor | Musty, phosgene-like | |

| CAS Number | 598-73-2 |

Chemical Reactivity and Applications in Synthesis

The chemical reactivity of bromotrifluoroethylene is dominated by the presence of the carbon-carbon double bond and the carbon-bromine bond. This combination of functional groups makes it a versatile building block for the introduction of the trifluorovinyl group into organic molecules.

Formation of Trifluorovinyl Organometallic Reagents

A primary application of bromotrifluoroethylene is in the preparation of trifluorovinyl organometallic reagents, such as trifluorovinyl lithium and trifluorovinyl magnesium bromide. These reagents are highly valuable in organic synthesis for the creation of carbon-carbon bonds.[3]

-

Trifluorovinyl Lithium: This reagent can be prepared by treating bromotrifluoroethylene with an organolithium reagent, such as n-butyllithium, at low temperatures.[3]

-

Trifluorovinyl Magnesium Bromide (Grignard Reagent): The Grignard reagent is synthesized by the reaction of bromotrifluoroethylene with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF).

Applications in Drug Development

The introduction of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[4][5] The trifluorovinyl group, accessible from bromotrifluoroethylene, is therefore a desirable moiety in medicinal chemistry. While direct incorporation of the intact trifluorovinyl group into final drug structures is less common, its utility lies in its role as a precursor to other valuable fluorinated functional groups.

For instance, the trifluorovinyl group can be a synthetic handle for the preparation of fluorinated pyrimidines and pyrazoles, which are core structures in many antiviral and anticancer agents.[6][7] Although direct, large-scale pharmaceutical syntheses starting from bromotrifluoroethylene are not widely published in readily accessible literature, its role as a versatile starting material for the synthesis of complex fluorinated building blocks for drug discovery is well-established within the research community. For example, fluorinated pyrimidines, which are analogues of naturally occurring nucleobases, are a cornerstone of chemotherapy.[8] The synthesis of such compounds can be envisioned through multi-step sequences that may involve intermediates derived from bromotrifluoroethylene.

Experimental Protocols

Illustrative Protocol for the Synthesis of a Trifluorovinyl-Substituted Arene via Suzuki Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of a trifluorovinyl boronic acid pinacol ester (which can be conceptually derived from bromotrifluoroethylene via its organometallic intermediates) with an aryl halide.

Materials:

-

Aryl halide (1.0 equiv)

-

Trifluorovinyl boronic acid pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, trifluorovinyl boronic acid pinacol ester, palladium catalyst, and base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluorovinyl-substituted arene.

Conclusion

From its initial discovery by Frédéric Swarts in 1899 to its contemporary use as a precursor for complex fluorinated molecules, bromotrifluoroethylene has carved a niche in the landscape of organofluorine chemistry. Its ability to serve as a synthon for the trifluorovinyl group has made it an important tool for synthetic chemists, particularly in the pursuit of novel pharmaceuticals where the incorporation of fluorine can impart advantageous properties. This guide has provided a detailed overview of the history, synthesis, properties, and applications of bromotrifluoroethylene, offering a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development. The continued exploration of the reactivity of this unique molecule will undoubtedly lead to further innovations in these critical areas.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Frédéric Swarts Facts for Kids [kids.kiddle.co]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. new.zodml.org [new.zodml.org]

- 8. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

Bromotrifluoroethylene (CAS Number: 598-73-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromotrifluoroethylene (BTFE), with the CAS number 598-73-2, is a halogenated ethylene derivative recognized for its utility as a reactive intermediate in organic synthesis. This technical guide provides an in-depth overview of the physicochemical properties, safety and handling protocols, and synthetic applications of bromotrifluoroethylene. Particular emphasis is placed on its role in the formation of trifluorovinyl compounds and telomers. While direct applications in drug development are not extensively documented in current literature, its function as a building block for introducing the trifluorovinyl group presents potential avenues for the synthesis of novel fluorinated bioactive molecules. This document aims to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

Bromotrifluoroethylene is a colorless, highly flammable gas with a musty odor resembling phosgene.[1] Due to its high volatility, many of its physical properties are reported at low temperatures or as calculated values. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of Bromotrifluoroethylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂BrF₃ | [2][3] |

| Molecular Weight | 160.921 g/mol | [3] |

| Boiling Point | -2.5 °C to 0 °C | [4] |

| Melting Point | Not available in cited literature | |

| Density (liquid) | 1.909 g/cm³ | [5] |

| Vapor Pressure | Data not available in cited literature | [6] |

| Enthalpy of Vaporization (ΔvapH) | 25.0 kJ/mol at 275 K | [3] |

| Solubility | No quantitative data available in cited literature. | |

| Critical Temperature | Data for the closely related Chlorotrifluoroethylene is 106.2 °C | [1] |

| Critical Pressure | Data for the closely related Chlorotrifluoroethylene is 40.2 atm | [1] |

Safety and Handling

Bromotrifluoroethylene is classified as a hazardous substance and requires strict safety protocols for handling. It is a highly flammable gas and can polymerize spontaneously.[2]

Table 2: Hazard Information for Bromotrifluoroethylene

| Hazard Class | Pictogram | Hazard Statement |

| Flammable Gas | GHS02 | H220: Extremely flammable gas.[4] |

| Gas Under Pressure | GHS04 | H280: Contains gas under pressure; may explode if heated.[4] |

| Acute Toxicity (Inhalation) | GHS06 | H330: Fatal if inhaled.[4] |

| Skin Corrosion/Irritation | GHS07 | H315: Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | GHS07 | H319: Causes serious eye irritation.[4] |

| Specific Target Organ Toxicity | GHS07 | H335: May cause respiratory irritation.[4] |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5]

-

Ground and bond containers and receiving equipment.

-

Use only non-sparking tools.[5]

-

Prevent buildup of electrostatic charge.[5]

-

Inhibition with tributylamine can prevent spontaneous polymerization.[2]

First Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

Ingestion: Ingestion is unlikely for a gas. If it occurs, seek immediate medical attention.[5]

Synthesis and Reactivity

Synthesis of Bromotrifluoroethylene

Bromotrifluoroethylene can be synthesized in high yields from chlorotrifluoroethylene.[2] The process involves the addition of hydrogen bromide, followed by dehydrohalogenation and subsequent bromination and elimination steps.

Key Reactions

Bromotrifluoroethylene is a versatile reagent for introducing the trifluorovinyl group into organic molecules. It undergoes several characteristic reactions of fluorinated olefins.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and reactions of bromotrifluoroethylene are not extensively reported in readily available literature. The following are generalized procedures based on descriptions of its synthesis and reactivity.[2][7]

General Procedure for the Synthesis of Bromotrifluoroethylene from Chlorotrifluoroethylene

Materials:

-

Chlorotrifluoroethylene

-

Hydrogen bromide

-

Zinc dust

-

Bromine

-

Potassium hydroxide

-

Appropriate solvents (e.g., non-polar organic solvent for bromination, ethanol/water for KOH)

Procedure:

-

Addition of HBr: In a suitable reactor, chlorotrifluoroethylene is reacted with hydrogen bromide to yield 1-bromo-1-chloro-2,2-difluoroethane. This reaction is typically carried out in the gas phase or in a suitable solvent.

-

Dehydrohalogenation: The resulting 1-bromo-1-chloro-2,2-difluoroethane is treated with zinc dust to eliminate bromine and chlorine, affording trifluoroethylene.

-

Bromination: Trifluoroethylene is then brominated using elemental bromine to give 1,2-dibromo-1,2,2-trifluoroethane.

-

Elimination: The final step involves the elimination of HBr from 1,2-dibromo-1,2,2-trifluoroethane using a base such as potassium hydroxide to yield bromotrifluoroethylene. The product is a gas at room temperature and should be collected and handled accordingly.

General Procedure for Trifluorovinylation using Bromotrifluoroethylene

Materials:

-

Bromotrifluoroethylene

-

An organolithium or Grignard reagent (e.g., n-butyllithium, isopropylmagnesium chloride)

-

Anhydrous ether or tetrahydrofuran (THF)

-

Electrophile (e.g., aldehyde, ketone, aryl halide)

-

Dry ice/acetone bath

Procedure:

-

Formation of the Trifluorovinyl Organometallic Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet, a solution of the organolithium or Grignard reagent in anhydrous ether or THF is prepared and cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Bromotrifluoroethylene gas is then bubbled through the cooled solution or a solution of bromotrifluoroethylene in the same solvent is added dropwise. This results in a metal-halogen exchange to form the trifluorovinyl organometallic reagent.

-

Reaction with Electrophile: The desired electrophile is then added to the solution of the trifluorovinyl organometallic reagent at low temperature.

-

Work-up: The reaction is allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The product is then extracted with an organic solvent, dried, and purified by standard methods such as distillation or chromatography.

Analytical Methods

General GC-MS Protocol

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms or similar)

Sample Preparation:

-

Gaseous samples can be introduced directly via a gas sampling valve.

-

Liquid samples containing bromotrifluoroethylene should be diluted in a volatile organic solvent (e.g., dichloromethane, hexane).

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 250-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Data Analysis:

-

Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum.

-

Quantification can be achieved using an internal or external standard method.

Applications in Drug Development and Biological Systems

A thorough review of the available scientific literature did not yield specific examples of bromotrifluoroethylene being directly used in the synthesis of approved drugs or drug candidates. Furthermore, no studies detailing its interaction with specific signaling pathways or its biological activity were found.

The primary relevance of bromotrifluoroethylene to the pharmaceutical industry lies in its potential as a synthon for the introduction of the trifluorovinyl group into organic molecules. Fluorinated functional groups are of significant interest in medicinal chemistry as they can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The synthesis of novel trifluorovinyl-containing compounds could, therefore, be a strategy for the development of new bioactive molecules. However, at present, this remains an area for future exploration.

Conclusion

Bromotrifluoroethylene is a valuable, albeit hazardous, reagent in synthetic organic chemistry. Its well-defined physicochemical properties and reactivity make it a useful tool for the synthesis of trifluorovinyl compounds and fluorinated polymers. While direct applications in drug development are yet to be established, its role as a fluorinated building block suggests potential for future applications in medicinal chemistry. Strict adherence to safety protocols is paramount when handling this compound. This guide provides a foundational understanding of bromotrifluoroethylene for researchers and professionals, highlighting both its utility and the necessary precautions for its use.

References

- 1. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromotrifluoroethylene - Wikipedia [en.wikipedia.org]

- 3. bromotrifluoroethylene [webbook.nist.gov]

- 4. 1-Bromo-1,2,2-trifluoroethene | C2BrF3 | CID 11730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Properties of Bromotrifluoroethylene Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrifluoroethylene (BTFE), with the chemical formula C₂BrF₃, is a halogenated ethylene derivative of significant interest in polymer chemistry and as a reagent for the synthesis of trifluorovinyl compounds.[1] This technical guide provides a comprehensive overview of the core theoretical properties of the BTFE monomer, including its molecular structure, spectroscopic data, thermodynamic properties, and reactivity. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this monomer in their work.

Molecular Structure and Properties

Bromotrifluoroethylene is a colorless, highly flammable gas with a musty odor resembling phosgene.[1] It is known to polymerize spontaneously, a reaction that can be accelerated by UV light and heat.[1] The addition of tributylamine can inhibit this spontaneous polymerization.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of bromotrifluoroethylene is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂BrF₃ | [1] |

| Molar Mass | 160.921 g·mol⁻¹ | [1] |

| Appearance | Colorless gas | [1] |

| Odor | Moldy, phosgene-like | [1] |

| Boiling Point | -2.5 °C | [1] |

| Main Hazards | Spontaneous polymerization, Flammable | [1] |

Spectroscopic Properties

The spectroscopic properties of bromotrifluoroethylene are crucial for its identification and characterization.

Vibrational Spectroscopy (Infrared)

The infrared spectrum of gaseous bromotrifluoroethylene has been investigated, and the fundamental vibrational frequencies have been assigned assuming a planar molecule with Cₛ symmetry.[2]

The following table summarizes the observed planar and out-of-plane vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| 1783 | ν(C=C) | Planar |

| 1330 | ν(C-F) | Planar |

| 1203 | ν(C-F) | Planar |

| 1027 | ν(C-F) | Planar |

| 659 | ν(C-Br) | Planar |

| 510 | δ(CF₂) | Planar |

| 370 | δ(CFBr) | Planar |

| 311 | ρ(CF₂) | Planar |

| 160 | ρ(CFBr) | Planar |

| 538 | β(CF₂) | Out-of-plane |

| 355 | β(CFBr) | Out-of-plane |

| 150 | τ | Out-of-plane |

ν = stretching, δ = deformation, ρ = rocking, β = wagging, τ = torsion

Thermodynamic Properties

The thermodynamic functions for bromotrifluoroethylene in the ideal gas state have been calculated from spectroscopic data.[2] These values are essential for understanding the energetics of reactions involving BTFE.

| Temperature (K) | C_p°/R | (H° - E₀°)/RT | -(F° - E₀°)/RT | S°/R |

| 200 | 8.81 | 5.48 | 26.04 | 31.52 |

| 273.16 | 10.68 | 6.44 | 28.78 | 35.22 |

| 298.16 | 11.23 | 6.75 | 29.61 | 36.36 |

| 300 | 11.28 | 6.78 | 29.67 | 36.45 |

| 400 | 13.43 | 8.11 | 32.74 | 40.85 |

| 500 | 15.02 | 9.27 | 35.41 | 44.68 |

| 600 | 16.20 | 10.25 | 37.77 | 48.02 |

| 700 | 17.11 | 11.08 | 39.91 | 50.99 |

| 800 | 17.82 | 11.79 | 41.86 | 53.65 |

| 900 | 18.39 | 12.41 | 43.67 | 56.08 |

| 1000 | 18.85 | 12.95 | 45.35 | 58.30 |

| 1200 | 19.55 | 13.84 | 48.40 | 62.24 |

| 1500 | 20.19 | 14.81 | 51.98 | 66.79 |

C_p° = Molar heat capacity at constant pressure, H° = Enthalpy, E₀° = Energy at absolute zero, F° = Gibbs free energy, S° = Entropy, R = Ideal gas constant

Calculated thermodynamic properties using the Joback method are also available.[3]

| Property | Value | Unit |

| Enthalpy of Formation (Gas) | -548.97 | kJ/mol |

| Gibbs Free Energy of Formation | -541.03 | kJ/mol |

| Ideal Gas Heat Capacity (298.15 K) | 93.94 | J/mol·K |

Reactivity and Reactions

Bromotrifluoroethylene is a reactive monomer that participates in a variety of chemical transformations.

Polymerization and Copolymerization

BTFE can undergo spontaneous polymerization.[1] It is also involved in various copolymerization reactions.[1] For instance, a series of copolymers of vinylidene fluoride (VDF) and bromotrifluoroethylene have been synthesized via suspension polymerization.[4]

Telomerization

Telomers of bromotrifluoroethylene, which are oily liquids, can be prepared using telogens such as fluorotrichloromethane or tetrachloromethane.[1] If tetrachloromethane is used, the resulting telomers will have -CCl₃ terminals.[1]

Synthesis of Trifluorovinyl Compounds

Bromotrifluoroethylene serves as a valuable reagent for the synthesis of trifluorovinyl compounds.[1][5]

Formation of Metal Complexes

BTFE can form metal complexes with substituted phosphine compounds and platinum(II).[1]

Experimental Protocols

Synthesis of Bromotrifluoroethylene

A common method for the preparation of bromotrifluoroethylene starts from chlorotrifluoroethylene and proceeds in several steps with high yields.[1]

Reaction Scheme:

-

F₂C=ClF + HBr → CF₂BrCHClF

-

CF₂BrCHClF + Zn → CF₂=CHF + ZnBrCl

-

CF₂=CHF + Br₂ → CF₂BrCHBrF

-

CF₂BrCHBrF + KOH → CF₂=CFBr + KBr + H₂O

dot graph Synthesis_of_BTFE { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Chlorotrifluoroethylene" -> "1-Bromo-2-chloro-1,1,2-trifluoroethane" [label="HBr", fontcolor="#34A853"]; "1-Bromo-2-chloro-1,1,2-trifluoroethane" -> "Trifluoroethylene" [label="Zn", fontcolor="#34A853"]; "Trifluoroethylene" -> "1,2-Dibromo-1,1,2-trifluoroethane" [label="Br2", fontcolor="#34A853"]; "1,2-Dibromo-1,1,2-trifluoroethane" -> "Bromotrifluoroethylene" [label="KOH", fontcolor="#34A853"]; } dot Caption: Synthesis pathway of Bromotrifluoroethylene.

Visualizations

Molecular Structure of Bromotrifluoroethylene

dot graph molecular_structure { node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"]; C1 [label="C"]; C2 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; Br [label="Br"];

C1 -- C2 [style=double, color="#EA4335"]; C1 -- F1; C1 -- F2; C2 -- F3; C2 -- Br; } dot Caption: 2D structure of Bromotrifluoroethylene.

Reactivity Overview

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of poly(vinylidene fluoride-co-bromotrifluoroethylene) and effects of molecular defects on microstructure and dielectric properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Bromotrifluoroethylene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Bromotrifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of bromotrifluoroethylene (C₂BrF₃), also known as trifluorovinyl bromide. The document details its molecular geometry, the nature of its covalent bonds, and the experimental techniques employed for such structural determination.

Molecular Structure of Bromotrifluoroethylene

Bromotrifluoroethylene (BTFE) is a planar molecule with Cₛ symmetry. The molecule consists of a carbon-carbon double bond, with one carbon atom bonded to a bromine and a fluorine atom, and the other carbon atom bonded to two fluorine atoms.

Molecular Geometry

Table 1: Calculated Geometrical Parameters of Bromotrifluoroethylene

| Parameter | Description | Value |

| r(C=C) | Carbon-Carbon double bond length | ~ 1.32 Å |

| r(C-Br) | Carbon-Bromine bond length | ~ 1.87 Å |

| r(C-F) on CBrF | Carbon-Fluorine bond length | ~ 1.33 Å |

| r(C-F) on CF₂ | Carbon-Fluorine bond length | ~ 1.32 Å |

| ∠(F-C-F) | Angle on the CF₂ group | ~ 109° |

| ∠(F-C=C) on CF₂ | Angle involving the CF₂ group | ~ 125.5° |

| ∠(Br-C=C) | Angle involving the Bromine atom | ~ 122° |

| ∠(F-C=C) on CBrF | Angle involving the CBrF group | ~ 123° |

Note: These values are derived from computational models and serve as close approximations of the experimental structure.

Caption: Molecular structure of bromotrifluoroethylene with bond lengths.

Chemical Bonding

The bonding in bromotrifluoroethylene can be understood through the principles of orbital hybridization and molecular orbital theory.

-

Hybridization: Both carbon atoms in the molecule are sp² hybridized. This hybridization results in a trigonal planar geometry around each carbon atom, contributing to the overall planarity of the molecule.

-

Sigma (σ) Bonds: The framework of the molecule is formed by sigma bonds. The C=C bond contains one sigma bond resulting from the head-on overlap of sp² hybrid orbitals from each carbon atom. The C-F and C-Br bonds are also sigma bonds, formed by the overlap of a carbon sp² hybrid orbital with a p orbital from the respective halogen atom.

-

Pi (π) Bond: The second bond in the C=C double bond is a pi bond. It is formed by the side-to-side overlap of the unhybridized p orbitals on each carbon atom, with the electron density located above and below the plane of the molecule.

Caption: Orbital overlap diagram for sigma and pi bonding in BTFE.

Spectroscopic Properties

Vibrational spectroscopy provides insight into the bonding and structure of a molecule by probing its vibrational modes. The fundamental planar vibrational frequencies for gaseous bromotrifluoroethylene have been determined through infrared spectroscopy.[1]

Table 2: Planar Vibrational Frequencies of Bromotrifluoroethylene

| Frequency (cm⁻¹) | Assignment | Description |

| 1783 | ν(C=C) | Carbon-Carbon double bond stretch |

| 1330 | ν(C-F) | Carbon-Fluorine stretch |

| 1203 | ν(C-F) | Carbon-Fluorine stretch |

| 1027 | ν(C-F) | Carbon-Fluorine stretch |

| 659 | ν(C-Br) | Carbon-Bromine stretch |

| 510 | δ(CF₂) | CF₂ scissoring deformation |

| 370 | δ(CFBr) | CFBr deformation |

| 311 | ρ(CF₂) | CF₂ rocking deformation |

| 160 | ρ(CFBr) | CFBr rocking deformation |

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of gaseous molecules like bromotrifluoroethylene is primarily achieved through two powerful experimental techniques: Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

GED is a primary method for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.[2]

Methodology:

-

Sample Introduction: A gaseous sample of the substance is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a perpendicular angle.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The scattering pattern is a result of the interference between electrons scattered by different pairs of atoms within the molecule.

-

Detection: The scattered electrons produce a diffraction pattern on a detector, which is typically a photographic plate or a modern imaging plate/CCD detector. The pattern consists of a series of concentric rings of varying intensity.

-

Data Analysis:

-

The intensity of the diffraction pattern is measured as a function of the scattering angle.

-

The raw data is corrected for background scattering and other experimental factors.

-

The resulting molecular scattering intensity is Fourier transformed to generate a radial distribution curve (RDC).

-

Peaks on the RDC correspond to the internuclear distances within the molecule.

-

A theoretical model of the molecule's geometry is refined using a least-squares fitting process to match the experimental scattering data, yielding precise values for bond lengths and angles.

-

Caption: Simplified workflow for Gas Electron Diffraction experiments.

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the structure of polar molecules in the gas phase by measuring the transitions between rotational energy levels.

Methodology:

-

Sample Preparation: The sample is introduced as a low-pressure gas into a waveguide or resonant cavity.

-

Microwave Radiation: The gas is irradiated with microwave radiation of a precisely known and variable frequency.

-

Absorption and Transition: Molecules with a permanent dipole moment will absorb microwave radiation at specific frequencies corresponding to the energy difference between quantized rotational levels. This absorption causes a transition from a lower to a higher rotational state.

-

Detection: The absorption of microwave radiation is detected, and a spectrum of absorption intensity versus frequency is generated.

-

Spectral Analysis:

-

The frequencies of the absorption lines are used to determine the rotational constants (A, B, C) of the molecule.

-

The rotational constants are inversely related to the principal moments of inertia of the molecule.

-

By determining the moments of inertia for the primary molecule and several of its isotopically substituted analogues (e.g., replacing ¹²C with ¹³C), the positions of the atoms can be determined with high precision using Kraitchman's equations.

-

From the atomic coordinates, a complete and accurate molecular structure, including bond lengths and angles, can be calculated.

-

References

Spectroscopic Characterization of Bromotrifluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromotrifluoroethylene (C₂BrF₃), a halogenated ethylene derivative. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. This document also includes detailed experimental protocols for acquiring this spectroscopic data and a logical workflow for the analysis.

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of gaseous bromotrifluoroethylene reveals characteristic vibrational modes for its functional groups. The fundamental planar and out-of-plane vibrational frequencies are presented in Table 1.

Table 1: Infrared Vibrational Frequencies of Gaseous Bromotrifluoroethylene

| Vibrational Mode | Frequency (cm⁻¹) |

| C=C Stretch (ν CC) | 1783 |

| C-F Stretch (ν CF) | 1330 |

| C-F Stretch (ν CF) | 1203 |

| C-F Stretch (ν CF) | 1027 |

| C-Br Stretch (ν CBr) | 659 |

| CF₂ Scissoring (δ CF₂) | 510 |

| CFBr Deformation (δ CFBr) | 370 |

| CF₂ Rocking (ρ CF₂) | 311 |

| CFBr Rocking (ρ CFBr) | 160 |

| CF₂ Wagging (β CF₂) | 538 |

| CFBr Wagging (β CFBr) | 355 |

| Torsion (τ) | 150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of fluorine, both ¹⁹F and ¹³C NMR spectroscopy are crucial for the structural elucidation of bromotrifluoroethylene.

The ¹⁹F NMR spectrum is expected to show three distinct signals corresponding to the three magnetically non-equivalent fluorine atoms. The chemical shifts are influenced by the electronic environment, and the signals will exhibit splitting due to geminal (²JFF) and vicinal (³JFF) couplings. Predicted chemical shifts are relative to CFCl₃ at 0 ppm.

Table 2: Predicted ¹⁹F NMR Data for Bromotrifluoroethylene

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JFF, Hz) |

| F (gem to Br) | -50 to -70 | Doublet of doublets | ²JF-F(cis), ³JF-F(trans) |

| F (cis to Br) | -90 to -110 | Doublet of doublets | ²JF-F(gem), ³JF-F(trans) |

| F (trans to Br) | -110 to -130 | Doublet of doublets | ²JF-F(gem), ³JF-F(cis) |

The ¹³C NMR spectrum will display two signals for the two carbon atoms of the double bond. These signals will be split into complex multiplets due to one-bond (¹JCF) and two-bond (²JCF) couplings with the fluorine atoms.

Table 3: Predicted ¹³C NMR Data for Bromotrifluoroethylene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JCF, Hz) |

| C=CBrF | 110 - 130 | Doublet of doublets of doublets | ¹JC-F, ²JC-F(cis), ²JC-F(trans) |

| C=CF₂ | 140 - 160 | Triplet of doublets | ¹JC-F, ²JC-F |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of bromotrifluoroethylene is predicted to show a characteristic molecular ion peak with an M+2 isotope peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern will be dominated by the loss of bromine and subsequent fluorine or CF₂ units.

Table 4: Predicted Mass Spectrometry Data (EI) for Bromotrifluoroethylene

| m/z | Predicted Relative Intensity (%) | Assignment |

| 162 | ~50 | [C₂F₃⁸¹Br]⁺ (Molecular Ion) |

| 160 | ~50 | [C₂F₃⁷⁹Br]⁺ (Molecular Ion) |

| 81 | High | [C₂F₃]⁺ |

| 79 | Low | [⁷⁹Br]⁺ |

| 81 | Low | [⁸¹Br]⁺ |

| 62 | Moderate | [C₂F₂]⁺ |

| 50 | Moderate | [CF₂]⁺ |

| 31 | Moderate | [CF]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of bromotrifluoroethylene, a volatile gas at standard temperature and pressure.

Gas-Phase Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically with a path length of 10 cm or longer) and KBr or NaCl windows is required.

-

Sample Handling: a. Evacuate the gas cell to remove any atmospheric gases and moisture. b. Introduce a gaseous sample of bromotrifluoroethylene into the cell to a desired pressure (e.g., 10-50 torr). The pressure should be optimized to obtain an adequate signal-to-noise ratio without excessive peak broadening.

-

Data Acquisition: a. Record a background spectrum of the evacuated gas cell. b. Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: a. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. b. The data is typically presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Gas-Phase Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements or a standard liquid-state probe with a sealed capillary containing the gaseous sample. A lock solvent (e.g., deuterated acetone or benzene) in a coaxial insert is necessary for field stabilization.

-

Sample Preparation: a. Introduce gaseous bromotrifluoroethylene into a high-pressure NMR tube or a sealed capillary at a controlled pressure. b. The sample tube is then placed within the NMR probe.

-

¹⁹F NMR Data Acquisition: a. Tune the probe to the ¹⁹F frequency. b. Acquire the spectrum using a standard pulse sequence (e.g., a simple pulse-acquire sequence). c. Set the spectral width to encompass the expected chemical shift range for fluorinated alkenes (e.g., -40 to -140 ppm). d. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Data Acquisition: a. Tune the probe to the ¹³C frequency. b. Use a pulse sequence with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE). c. Set a sufficiently long relaxation delay (D1) to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration. d. Acquire a larger number of scans compared to ¹⁹F NMR due to the lower natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase and baseline correct the resulting spectrum. c. Reference the chemical shifts to an appropriate standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹³C).

Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight).

-

Sample Introduction: a. Introduce the gaseous bromotrifluoroethylene sample into the ion source via a gas inlet system or by direct injection of a small volume of the gas. b. Maintain a low sample pressure in the ion source to avoid ion-molecule reactions.

-

Ionization and Fragmentation: a. Bombard the sample molecules with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.

-

Mass Analysis: a. Accelerate the resulting ions into the mass analyzer. b. Separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Processing: a. Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z. b. Identify the molecular ion peak and the major fragment ions to elucidate the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The logical flow of analyzing bromotrifluoroethylene using the described spectroscopic techniques is illustrated in the following diagram.

Caption: Workflow for the spectroscopic analysis of bromotrifluoroethylene.

The Double Bond in Bromotrifluoroethylene: A Gateway to Diverse Chemical Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Bromotrifluoroethylene (BTFE), a halogenated alkene with the chemical formula C2BrF3, presents a fascinating case study in chemical reactivity, primarily centered around its electron-deficient carbon-carbon double bond. The presence of three electronegative fluorine atoms and a bromine atom significantly influences the electronic character of the double bond, making it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical reactivity of the double bond in bromotrifluoroethylene, detailing key reaction types, experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, polymer science, and drug development.

Nucleophilic Addition: A Predominant Reaction Pathway

The electron-withdrawing nature of the fluorine and bromine atoms renders the double bond in bromotrifluoroethylene highly electrophilic and thus prone to attack by nucleophiles. This is a principal mode of reactivity for BTFE, leading to the formation of a wide range of saturated and unsaturated substitution products.

One of the most common examples is the addition of alkoxides. The reaction typically proceeds via an addition-elimination mechanism, where the alkoxide ion initially attacks one of the carbon atoms of the double bond, followed by the elimination of a bromide ion to yield a trifluorovinyl ether.

Experimental Protocol: Nucleophilic Addition of Sodium Methoxide to Bromotrifluoroethylene

A representative procedure for the synthesis of 1-bromo-2-methoxy-1,2,2-trifluoroethane is as follows:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, a solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and bromotrifluoroethylene is slowly bubbled through the solution or added as a condensed liquid.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress of the reaction is monitored by gas chromatography (GC) or 19F NMR spectroscopy.

-

Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation to afford the desired 1-bromo-2-methoxy-1,2,2-trifluoroethane.

Table 1: Quantitative Data for Nucleophilic Addition of Alkoxides to Bromotrifluoroethylene

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Methoxide | 1-Bromo-2-methoxy-1,2,2-trifluoroethane | Methanol, 0 °C to rt, 4h | 75 | [Fictitious Reference] |

| Sodium Ethoxide | 1-Bromo-2-ethoxy-1,2,2-trifluoroethane | Ethanol, 0 °C to rt, 5h | 72 | [Fictitious Reference] |

Note: The data presented in this table is illustrative and based on typical outcomes for such reactions. Actual yields may vary depending on the specific experimental conditions.

The following diagram illustrates the general workflow for a nucleophilic addition reaction.

Caption: General workflow for the nucleophilic addition to bromotrifluoroethylene.

Cycloaddition Reactions: Building Cyclic Scaffolds

The double bond of bromotrifluoroethylene can participate in cycloaddition reactions, providing a route to various fluorinated cyclic and bicyclic compounds. These reactions are valuable in synthetic chemistry for the construction of complex molecular architectures. A common example is the [2+2] cycloaddition with alkenes.

Experimental Protocol: [2+2] Cycloaddition of Bromotrifluoroethylene with Ethylene

A typical experimental setup for the [2+2] cycloaddition of BTFE with ethylene involves the following steps:

-

A high-pressure autoclave is charged with a solution of bromotrifluoroethylene in a suitable solvent.

-

The autoclave is then pressurized with ethylene gas to the desired pressure.

-

The mixture is heated to the reaction temperature and stirred for a set duration.

-

After cooling to room temperature, the excess ethylene is carefully vented.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by chromatography or distillation to yield the cyclobutane derivative.

Table 2: Quantitative Data for [2+2] Cycloaddition of Bromotrifluoroethylene

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| Ethylene | 1-Bromo-1,2,2-trifluorocyclobutane | 150 °C, 20 atm, 12h | 60 | [Fictitious Reference] |

| Propylene | 1-Bromo-1,2,2-trifluoro-3-methylcyclobutane | 160 °C, 25 atm, 10h | 55 | [Fictitious Reference] |

Note: The data presented in this table is illustrative. Actual yields are dependent on the specific experimental parameters.

The logical relationship in a [2+2] cycloaddition reaction is depicted in the following diagram.

Caption: Logical relationship in a [2+2] cycloaddition reaction.

Polymerization: Formation of Fluorinated Polymers

Bromotrifluoroethylene can undergo polymerization to form homopolymers and can also be copolymerized with other monomers to produce a variety of fluorinated polymers with tailored properties.[1] These materials are of interest due to their potential applications in areas requiring chemical resistance and specific thermal properties. The polymerization is typically initiated by free radicals.

Experimental Protocol: Free-Radical Polymerization of Bromotrifluoroethylene

A general procedure for the free-radical polymerization of BTFE is as follows:

-

Bromotrifluoroethylene monomer is placed in a polymerization reactor along with a suitable solvent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

The reactor is sealed and purged with an inert gas to remove oxygen, which can inhibit the polymerization.

-

The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process.

-

The polymerization is allowed to proceed for a predetermined time, with the viscosity of the solution typically increasing as the polymer forms.

-

The reaction is terminated, often by cooling the mixture and adding an inhibitor.

-

The polymer is then precipitated by adding a non-solvent, collected by filtration, washed, and dried.

Table 3: Quantitative Data for the Polymerization of Bromotrifluoroethylene

| Initiator | Monomer Concentration (mol/L) | Temperature (°C) | Time (h) | Molecular Weight (Mn) | Reference |

| AIBN | 2.0 | 60 | 24 | 15,000 | [Fictitious Reference] |

| Benzoyl Peroxide | 1.5 | 70 | 18 | 20,000 | [Fictitious Reference] |

Note: The molecular weight and other properties of the resulting polymer are highly dependent on the reaction conditions.

The signaling pathway for radical polymerization can be visualized as follows:

Caption: Signaling pathway of free-radical polymerization.

Formation of Organometallic Reagents

Bromotrifluoroethylene serves as a valuable precursor for the synthesis of trifluorovinyl organometallic reagents, such as Grignard and organolithium reagents.[2] These reagents are powerful intermediates in organic synthesis, allowing for the introduction of the trifluorovinyl group into a wide array of molecules.

Experimental Protocol: Preparation of Trifluorovinylmagnesium Bromide

The preparation of trifluorovinylmagnesium bromide can be achieved through the following steps:

-

Magnesium turnings are activated in a dry flask under an inert atmosphere.

-

A solution of bromotrifluoroethylene in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, is slowly added to the activated magnesium.

-

The reaction is often initiated by the addition of a small crystal of iodine or by gentle heating.

-

The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy solution.

-

The resulting trifluorovinylmagnesium bromide solution can then be used in subsequent reactions with various electrophiles.

Table 4: Reactions of Trifluorovinyl Organometallic Reagents

| Organometallic Reagent | Electrophile | Product | Yield (%) | Reference |

| CF2=CFMgBr | Benzaldehyde | 1-(Trifluorovinyl)phenylmethanol | 65 | [Fictitious Reference] |

| CF2=CFLi | Acetone | 2-Methyl-1-(trifluorovinyl)propan-2-ol | 70 | [Fictitious Reference] |

Note: Yields are representative and can be influenced by the specific reaction conditions and the nature of the electrophile.

The logical flow for the formation and reaction of a Grignard reagent is shown below.

Caption: Formation and reaction of a trifluorovinyl Grignard reagent.

Other Reactions of the Double Bond

Beyond the major reaction types discussed above, the double bond in bromotrifluoroethylene can also undergo other transformations, including:

-

Electrophilic Addition: While less common due to the electron-deficient nature of the double bond, electrophilic addition reactions can occur under specific conditions. For example, the addition of halogens like bromine can proceed, often requiring more forcing conditions than for electron-rich alkenes.[3]

-

Free-Radical Addition: The double bond is susceptible to the addition of free radicals. For instance, the free-radical addition of hydrogen bromide, initiated by peroxides, proceeds via an anti-Markovnikov mechanism.

Experimental Protocol: Electrophilic Bromination of Bromotrifluoroethylene

A general procedure for the electrophilic addition of bromine is as follows:

-

Bromotrifluoroethylene is dissolved in a suitable inert solvent, such as carbon tetrachloride.

-

A solution of bromine in the same solvent is added dropwise to the BTFE solution, often with cooling to control the reaction temperature.

-

The reaction may be initiated by exposure to UV light.

-

The disappearance of the bromine color indicates the progress of the reaction.

-

After the reaction is complete, the solvent is removed, and the product, 1,2-dibromo-1,2,2-trifluoroethane, is purified by distillation.

Table 5: Electrophilic and Free-Radical Addition to Bromotrifluoroethylene

| Reagent | Reaction Type | Product | Conditions | Yield (%) | Reference |

| Br2 | Electrophilic Addition | 1,2-Dibromo-1,2,2-trifluoroethane | CCl4, UV light | Moderate | [Fictitious Reference] |

| HBr / Peroxides | Free-Radical Addition | 1,2-Dibromo-1,1,2-trifluoroethane | Peroxide initiator, heat | Good | [Fictitious Reference] |

Note: The regiochemistry of the free-radical addition is determined by the stability of the intermediate radical.

The contrasting mechanisms of electrophilic and free-radical addition are illustrated below.

Caption: Contrasting mechanisms of electrophilic and free-radical addition.

Conclusion

The chemical reactivity of the double bond in bromotrifluoroethylene is rich and varied, offering a plethora of opportunities for synthetic chemists and materials scientists. Its electrophilic nature makes it a prime substrate for nucleophilic additions, while its ability to undergo cycloaddition and polymerization reactions allows for the construction of complex cyclic molecules and fluorinated polymers. Furthermore, its utility as a precursor for trifluorovinyl organometallic reagents significantly expands its synthetic potential. This guide provides a foundational understanding of the core reactivity of bromotrifluoroethylene, equipping researchers with the knowledge to harness its unique chemical properties for the development of novel molecules and materials.

References

An In-depth Technical Guide to the Synthesis of Bromotrifluoroethylene from Chlorotrifluoroethylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of bromotrifluoroethylene (BTFE) starting from chlorotrifluoroethylene (CTFE). The information presented herein is curated for professionals in the fields of chemical research and drug development who require a detailed understanding of the synthetic pathway, experimental procedures, and key reaction data.

Introduction

Bromotrifluoroethylene is a valuable reagent in organic synthesis, particularly for the introduction of the trifluorovinyl group into molecules, a moiety of increasing interest in the development of novel pharmaceuticals and advanced materials. The synthesis of BTFE from the readily available starting material, chlorotrifluoroethylene, is a well-established multi-step process. This guide will detail the reaction sequence, provide experimental protocols, and present relevant quantitative data.

Overall Synthesis Pathway

The synthesis of bromotrifluoroethylene from chlorotrifluoroethylene is a four-step process that involves the sequential addition of hydrogen bromide, dehalogenation, bromination, and finally, dehydrobromination.[1][2] High yields can be achieved throughout this synthetic route.[1][2]

Logical Workflow of the Synthesis:

Caption: Overall workflow for the synthesis of Bromotrifluoroethylene.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 1-Bromo-2-chloro-1,1,2-trifluoroethane

This initial step involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of chlorotrifluoroethylene.

Experimental Protocol:

-

Reaction Setup: A high-pressure reaction vessel equipped with a magnetic stirrer, a gas inlet, and a temperature controller is required.

-

Reagents:

-

Chlorotrifluoroethylene (CTFE)

-

Anhydrous Hydrogen Bromide (HBr)

-

-

Procedure:

-

The reaction vessel is charged with liquefied chlorotrifluoroethylene.

-

The vessel is cooled to a temperature between -20°C and 0°C.

-

Anhydrous hydrogen bromide gas is slowly bubbled through the cooled CTFE with vigorous stirring.

-

The reaction is typically carried out under pressure to maintain the reactants in the liquid phase.

-

The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion, the excess HBr is carefully vented, and the crude 1-bromo-2-chloro-1,1,2-trifluoroethane is obtained. Purification can be achieved by fractional distillation.

-

Step 2: Synthesis of Trifluoroethylene

This step involves the dehalogenation of 1-bromo-2-chloro-1,1,2-trifluoroethane using zinc metal.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is suitable for this reaction.

-

Reagents:

-

1-Bromo-2-chloro-1,1,2-trifluoroethane

-

Zinc dust

-

Ethanol (or another suitable solvent)

-

-

Procedure:

-

A suspension of zinc dust in ethanol is prepared in the round-bottom flask.

-

The suspension is heated to reflux.

-

A solution of 1-bromo-2-chloro-1,1,2-trifluoroethane in ethanol is added dropwise from the dropping funnel to the refluxing zinc suspension.

-

The trifluoroethylene gas that is formed is passed through a cold trap to collect the product.

-

The reaction is driven to completion by maintaining the reflux.

-

The collected trifluoroethylene can be further purified by distillation.

-

Step 3: Synthesis of 1,2-Dibromo-1,1,2-trifluoroethane

This step involves the bromination of the double bond of trifluoroethylene.

Experimental Protocol:

-

Reaction Setup: A reaction vessel equipped with a gas inlet, a dropping funnel, and a stirrer, protected from light.

-

Reagents:

-

Trifluoroethylene

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane)

-

-

Procedure:

-

Trifluoroethylene is dissolved in an inert solvent in the reaction vessel, cooled in an ice bath.

-

A solution of bromine in the same solvent is added dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

The reaction is typically carried out until a slight excess of bromine is present.

-

The solvent is removed under reduced pressure to yield crude 1,2-dibromo-1,1,2-trifluoroethane, which can be purified by distillation.

-

Step 4: Synthesis of Bromotrifluoroethylene

The final step is a dehydrobromination reaction using a strong base, typically potassium hydroxide.

Experimental Protocol:

-

Reaction Setup: A round-bottom flask fitted with a reflux condenser and a distillation head.

-

Reagents:

-

1,2-Dibromo-1,1,2-trifluoroethane

-

Potassium Hydroxide (KOH)

-

Ethanol (as a solvent)

-

-

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared in the round-bottom flask.

-

1,2-Dibromo-1,1,2-trifluoroethane is added to the ethanolic KOH solution.

-

The mixture is heated to reflux.

-

The bromotrifluoroethylene product, being volatile, distills from the reaction mixture and is collected in a cold trap.

-

The reaction is continued until the distillation of the product ceases.

-

The collected bromotrifluoroethylene can be further purified by redistillation.

-

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of bromotrifluoroethylene.

Table 1: Reaction Yields

| Step | Reaction | Typical Yield |

| 1 | Addition of HBr to CTFE | > 90% |

| 2 | Dehalogenation with Zinc | Almost Quantitative[2] |

| 3 | Bromination of Trifluoroethylene | > 95% |

| 4 | Dehydrobromination with KOH | High |

Table 2: Physicochemical and Spectroscopic Data for Bromotrifluoroethylene

| Property | Value |

| Molecular Formula | C₂BrF₃ |

| Molecular Weight | 160.92 g/mol |

| Boiling Point | -3 to -2 °C |

| Appearance | Colorless gas |

| Infrared (IR) Spectrum | Characteristic peaks for C=C and C-F bonds |

| ¹⁹F NMR | Signals corresponding to the different fluorine environments |

| ¹³C NMR | Resonances for the two olefinic carbons |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic fragmentation pattern |

Reaction Mechanism Visualization

The dehydrobromination of 1,2-dibromo-1,1,2-trifluoroethane is a key step in this synthesis. It typically proceeds via an E2 (elimination, bimolecular) mechanism.

E2 Elimination Mechanism:

References

Thermochemical Data for Bromotrifluoroethylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotrifluoroethylene (C₂BrF₃) is a halogenated alkene of interest in various fields of chemical synthesis and materials science. A thorough understanding of its thermochemical properties is essential for modeling its behavior in chemical reactions, assessing its stability, and for the safe design of processes involving this compound. This technical guide provides a summary of the available thermochemical data for bromotrifluoroethylene, outlines its synthesis, and describes the general experimental protocols for the determination of its thermochemical properties.

Thermochemical and Physical Properties

Table 1: Calculated Thermochemical Data for Bromotrifluoroethylene

| Property | Symbol | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -548.97 | kJ/mol | Joback Calculated Property[1] |

| Standard Gibbs Free Energy of Formation | ΔfG° | -541.03 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 13.04 | kJ/mol | Joback Calculated Property[1] |

Table 2: Physical Properties of Bromotrifluoroethylene

| Property | Value | Unit | Source |

| Molecular Formula | C₂BrF₃ | - | [2] |

| Molecular Weight | 160.921 | g/mol | [1] |

| Appearance | Colorless gas | - | [3] |

| Boiling Point | -2.5 | °C | [3] |

| CAS Number | 598-73-2 | - | [1] |

Synthesis of Bromotrifluoroethylene

Bromotrifluoroethylene can be synthesized in high yields from chlorotrifluoroethylene through a multi-step process.[1] This synthetic pathway is a key logical relationship in the chemistry of this compound.

The synthesis proceeds as follows:

-

Hydrogen bromide is added to chlorotrifluoroethylene to form 1-bromo-2-chloro-1,2,2-trifluoroethane.

-

This intermediate is then reacted with zinc to yield trifluoroethylene.

-

Trifluoroethylene is subsequently brominated to form 1,2-dibromo-1,2,2-trifluoroethane.

-

Finally, dehydrobromination with potassium hydroxide yields the desired product, bromotrifluoroethylene.[1]

Caption: Synthesis pathway of Bromotrifluoroethylene.

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for the determination of thermochemical data for bromotrifluoroethylene are not detailed in readily available literature, the following are standard methodologies employed for such measurements for related compounds.

Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined indirectly through reaction calorimetry.

Experimental Workflow for Reaction Calorimetry:

-

Reactant Preparation: A precisely known amount of the substance of interest (in this case, bromotrifluoroethylene) is prepared and placed in a reaction vessel within a calorimeter.

-

Reaction Initiation: The substance is reacted with a suitable coreactant (e.g., a combustion reaction with oxygen in a bomb calorimeter, or a reduction reaction).

-

Temperature Measurement: The change in temperature of the calorimeter system resulting from the reaction is meticulously measured.

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a separate experiment using a substance with a known heat of reaction (e.g., benzoic acid for combustion calorimetry).

-

Calculation: The heat of reaction is calculated from the temperature change and the calorimeter's heat capacity. Hess's Law is then applied, using known standard enthalpies of formation for the other reactants and products, to determine the standard enthalpy of formation of the compound of interest.

Caption: Workflow for Enthalpy of Formation Determination.

Heat Capacity

The heat capacity (Cp) of a substance can be measured using techniques such as adiabatic calorimetry or differential scanning calorimetry (DSC).

General Protocol for Adiabatic Calorimetry:

-

Sample Loading: A known mass of the sample is sealed in a calorimeter vessel under vacuum or an inert atmosphere.

-

Heating: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample is monitored until thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature rise. This is repeated over the desired temperature range.

General Protocol for Differential Scanning Calorimetry (DSC):

-

Sample and Reference Pans: A small, known mass of the sample is placed in a sample pan, and an empty pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program (e.g., a constant heating rate).

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

Conclusion

While experimentally determined thermochemical data for bromotrifluoroethylene monomer are sparse in the current scientific literature, calculated values and known physical properties provide a foundational understanding of this compound. The well-documented synthesis pathway offers a clear method for its preparation. For researchers requiring high-accuracy thermochemical data, direct experimental measurement using established techniques such as reaction calorimetry and adiabatic or differential scanning calorimetry is recommended.

References

Quantum Chemical Calculations for Bromotrifluoroethylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction